molecular formula C5H12Br2N2 B13936575 2,6-Diazaspiro[3.3]heptane dihydrobromide

2,6-Diazaspiro[3.3]heptane dihydrobromide

Cat. No.: B13936575
M. Wt: 259.97 g/mol
InChI Key: RZDPKXQXMBHRGZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Systems in Organic Chemistry

Spiro compounds, defined by the presence of at least two molecular rings connected by a single common atom, have intrigued chemists for over a century. wikipedia.orgresearchgate.netslideshare.net The nomenclature for these unique structures was first proposed by Adolf von Baeyer in 1900. wikipedia.org Initially, the synthesis of these strained ring systems posed a significant challenge, limiting their exploration. researchgate.net However, as synthetic methodologies advanced, so did the accessibility and application of spirocycles. google.com Their inherent three-dimensionality and conformational rigidity set them apart from more conventional flat, aromatic systems, offering new avenues for exploring chemical space. researchgate.netgoogle.com This has led to their increasing presence in natural products, pharmaceuticals, and functional materials. researchgate.netgoogle.com

Unique Conformational and Stereochemical Attributes of the Spiro[3.3]heptane Core

The spiro[3.3]heptane scaffold is composed of two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. This arrangement forces the two rings into nearly perpendicular planes, resulting in a distinct and rigid three-dimensional geometry. acs.org This fixed spatial arrangement is a key feature that distinguishes it from more flexible acyclic or monocyclic systems. acs.org

The stereochemistry of the spiro[3.3]heptane core is also of significant interest. The spiro center itself can be a source of chirality, even in the absence of traditional stereocenters. wikipedia.orgechemi.comstackexchange.com This is a form of axial chirality, arising from the non-planar arrangement of the two rings. echemi.comstackexchange.com This inherent chirality, coupled with its rigid conformation, allows for the precise positioning of functional groups in three-dimensional space, a highly desirable trait in rational drug design and catalyst development. acs.orgnih.gov

AttributeDescription
ConformationRigid, with the two cyclobutane rings held in nearly perpendicular planes. acs.org
StereochemistryThe spiroatom can be a stereogenic center, leading to axial chirality. wikipedia.orgechemi.comstackexchange.com
GeometryProvides a well-defined three-dimensional structure. acs.org

Significance of 2,6-Diazaspiro[3.3]heptane as a Versatile Chemical Building Block

The introduction of nitrogen atoms into the spiro[3.3]heptane framework at the 2 and 6 positions gives rise to 2,6-diazaspiro[3.3]heptane, a building block of immense value in medicinal chemistry. acs.orgnih.govresearchgate.netacs.org This diamine maintains the rigid, three-dimensional structure of the parent hydrocarbon scaffold while introducing two key sites for chemical modification. The nitrogen atoms can be readily functionalized, allowing for the facile incorporation of this scaffold into a wide array of larger molecules. acs.orgacs.orgthieme-connect.de The development of concise and scalable syntheses for this compound has further propelled its adoption in drug discovery programs. acs.orgnih.govresearchgate.netacs.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The 2,6-diazaspiro[3.3]heptane core has emerged as such a scaffold. uniba.itresearchgate.net Its rigid nature and the precise vectorial orientation of its nitrogen atoms allow for enhanced binding to target proteins, potentially leading to increased potency and selectivity. uniba.itresearchgate.netresearchgate.net The three-dimensional character of the scaffold is a significant advantage in moving beyond the flat-world of traditional aromatic compounds, offering a path to novel and improved therapeutic agents. uniba.itresearchgate.net

One of the most significant applications of 2,6-diazaspiro[3.3]heptane is as a bioisostere for piperazine (B1678402). acs.orgnih.govresearchgate.netuniba.itresearchgate.netresearchgate.netblumberginstitute.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. While piperazine is a widely used scaffold in pharmaceuticals, its conformational flexibility can sometimes be a drawback.

The 2,6-diazaspiro[3.3]heptane scaffold offers a rigid alternative to piperazine, with the nitrogen-to-nitrogen distance being a key parameter of comparison. blumberginstitute.org This rigidity can lock a molecule into a more bioactive conformation, leading to improved target engagement. blumberginstitute.org Furthermore, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety can lead to improved physicochemical properties, such as reduced lipophilicity, which can in turn enhance the pharmacokinetic profile of a drug candidate. blumberginstitute.org

ScaffoldKey FeaturesAdvantages as a Bioisostere
PiperazineFlexible six-membered ring containing two nitrogen atoms.Well-established in medicinal chemistry.
2,6-Diazaspiro[3.3]heptaneRigid, three-dimensional structure with two nitrogen atoms. uniba.itresearchgate.netresearchgate.net- Conformational rigidity can enhance binding affinity. blumberginstitute.org
  • Can improve physicochemical properties like lipophilicity. blumberginstitute.org
  • Offers novel intellectual property opportunities.
  • Structure

    3D Structure of Parent

    Interactive Chemical Structure Model





    Properties

    Molecular Formula

    C5H12Br2N2

    Molecular Weight

    259.97 g/mol

    IUPAC Name

    2,6-diazaspiro[3.3]heptane;dihydrobromide

    InChI

    InChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H

    InChI Key

    RZDPKXQXMBHRGZ-UHFFFAOYSA-N

    Canonical SMILES

    C1C2(CN1)CNC2.Br.Br

    Origin of Product

    United States

    Synthetic Methodologies and Strategies for 2,6 Diazaspiro 3.3 Heptane Dihydrobromide and Its Derivatives

    Established Synthetic Routes to the 2,6-Diazaspiro[3.3]heptane Core

    The construction of the strained bis-azetidine framework of 2,6-diazaspiro[3.3]heptane has been approached through several key synthetic strategies. These methods often involve the sequential or convergent formation of the two four-membered rings around a central spirocyclic carbon atom.

    Reductive Amination Strategies

    A practical and widely employed route to functionalized 2,6-diazaspiro[3.3]heptanes involves reductive amination. thieme-connect.deacs.org This strategy typically begins with a pre-formed azetidine (B1206935) ring bearing a suitable aldehyde precursor. For instance, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde can be synthesized from a readily available chloroester. thieme-connect.de

    The key step involves the reductive amination of this aldehyde with a primary amine or aniline. The reaction proceeds through the formation of an iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) for anilines and a stepwise imine formation followed by reduction with sodium borohydride (B1222165) for alkyl amines. thieme-connect.de Following the reductive amination, a base-mediated intramolecular cyclization yields the desired 2,6-diazaspiro[3.3]heptane core. thieme-connect.de

    Table 1: Reductive Amination and Cyclization with Anilines thieme-connect.de

    AnilineReductive Amination YieldCyclization Yield
    Aniline83%70%
    4-Methoxyaniline86%60%
    4-Fluoroaniline72%65%

    Cycloaddition Approaches for Azetidine Ring Formation

    While direct [2+2] cycloaddition reactions are a powerful tool for the synthesis of four-membered rings, specific examples leading directly to the 2,6-diazaspiro[3.3]heptane core are not extensively documented in the reviewed literature. However, this approach is a well-established method for the formation of azetidine rings in other spirocyclic systems. For instance, the [2+2] cycloaddition of ketenes with imines (the Staudinger reaction) is a common strategy for constructing the β-lactam ring, a key structural feature of many spiro-azetidin-2-ones.

    Furthermore, the synthesis of 2-azaspiro[3.3]heptane derivatives has been achieved through the [2+2] cycloaddition of dichloroketene (B1203229) with an azetidine olefin, showcasing the feasibility of this approach for building the spirocyclic framework. researchgate.net This suggests that a carefully designed cycloaddition strategy, potentially involving a pre-formed azetidine with an exocyclic double bond, could serve as a viable, albeit less reported, route to the 2,6-diazaspiro[3.3]heptane skeleton.

    Ring Closure and Annulation Reactions

    Ring closure and annulation reactions are fundamental to the synthesis of the 2,6-diazaspiro[3.3]heptane core, often following an initial carbon-nitrogen bond-forming step like reductive amination. thieme-connect.de The cyclization step typically involves the intramolecular displacement of a leaving group by a nitrogen nucleophile to form the second azetidine ring.

    A common strategy employs a precursor containing a chloromethyl group, which, after reaction with an amine, undergoes cyclization in the presence of a base such as potassium tert-butoxide in THF. thieme-connect.de Alternative conditions for this ring closure have also been explored, including the use of DMF-water mixtures at elevated temperatures, which can proceed without the need for an added base. thieme-connect.de

    Annulation, the formation of a ring onto a pre-existing system through the formation of two new bonds, is conceptually related. While specific annulation strategies for the direct one-pot formation of the 2,6-diazaspiro[3.3]heptane are not prevalent, the sequential nature of many syntheses can be viewed as a form of annulation where the second azetidine ring is built upon the first.

    Multi-Component Reaction Incorporations

    Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules. While specific MCRs that directly yield the 2,6-diazaspiro[3.3]heptane scaffold are not widely reported, the principles of MCRs have been applied to the synthesis of other diazaspiro compounds. For example, Passerini and Ugi reactions, which are powerful isocyanide-based MCRs, have been utilized to incorporate four-membered heterocycles into highly functionalized scaffolds. researchgate.net

    These reactions typically generate linear precursors that can then undergo subsequent cyclization to form the desired heterocyclic systems. The application of such a strategy to the synthesis of 2,6-diazaspiro[3.3]heptane would likely involve the design of starting materials that, upon undergoing the MCR, would generate a product poised for a double intramolecular cyclization to form the spiro-bis-azetidine core. This remains an area with potential for future development in the synthesis of this important scaffold.

    Asymmetric Synthesis and Chiral Induction Techniques

    The development of asymmetric syntheses of 2,6-diazaspiro[3.3]heptane derivatives is crucial for their application in drug discovery, as the biological activity of chiral molecules often resides in a single enantiomer.

    An asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been reported, achieving high diastereomeric ratios (up to 98:2) and excellent yields (up to 89%). acs.org This methodology delivers differentially protected amines within the product, allowing for further selective functionalization.

    Chiral Resolution Methods (e.g., HPLC on Chiral Stationary Phases)

    For racemic mixtures of 2,6-diazaspiro[3.3]heptane derivatives, chiral resolution provides a means to separate the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. While specific HPLC resolution methods for 2,6-diazaspiro[3.3]heptane itself are not detailed in the reviewed literature, the successful resolution of a closely related spiro[3.3]heptane-dicarboxylic acid derivative illustrates the applicability of this technique. nih.gov

    In this analogous case, the racemic dicarboxylic acid was first derivatized with a chiral auxiliary, (−)-camphorsultam, to form diastereomeric amides. These diastereomers were then separable by HPLC on a standard silica (B1680970) gel column. nih.gov This approach, forming diastereomers that can be separated on achiral media, is a common strategy in chiral resolution. Alternatively, direct separation of enantiomers on a chiral stationary phase is often feasible and avoids the need for derivatization and subsequent removal of the chiral auxiliary.

    Diastereoselective and Enantioselective Synthesis

    The spatial arrangement of atoms is critical in defining the pharmacological profile of bioactive molecules. Consequently, the development of synthetic methods that afford precise control over stereochemistry is a paramount objective in the preparation of 2,6-diazaspiro[3.3]heptane derivatives.

    Diastereoselective Approaches: A notable strategy for the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane derivatives involves the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines. This methodology has proven effective, yielding products in high yields (up to 89%) and with excellent diastereomeric ratios (dr), often as high as 98:2. researchgate.net This approach is significant as it provides access to diastereomerically enriched products containing differentially protected amines, which are valuable for further chemical elaboration. researchgate.net

    Enantioselective Strategies: While direct catalytic enantioselective methods for the 2,6-diazaspiro[3.3]heptane core are still emerging, strategies employed for analogous spiro-azetidine systems offer valuable insights. For instance, the synthesis of chiral spiro[azetidine-3,3'-indoline]-2,2'-diones has been successfully achieved with high enantioselectivity through a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. nih.gov Another powerful technique is the use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, which have been used to synthesize spirocyclic azetidine oxindoles with high enantiomeric ratios (up to 2:98 er) via intramolecular C–C bond formation. acs.org These organocatalytic approaches, which transfer stereochemical information from the catalyst to the product, represent a promising avenue for the enantioselective synthesis of the 2,6-diazaspiro[3.3]heptane scaffold itself. acs.orgnih.gov

    Scalable and Green Chemistry Approaches in Industrial Synthesis

    The transition from laboratory-scale synthesis to industrial production necessitates the development of routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. acs.orgnih.govresearchgate.net

    Scalable Synthesis: Several practical and scalable routes to the 2,6-diazaspiro[3.3]heptane core have been reported. acs.orgnih.gov A prominent method involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by a cyclization step. thieme-connect.deresearchgate.net This approach is noted for its high yields and amenability to both large-scale and library synthesis. researchgate.netthieme-connect.de The robustness of this pathway makes it a cornerstone for producing significant quantities of the scaffold for research and development. acs.org

    Green Chemistry Considerations: The principles of green chemistry aim to minimize the environmental impact of chemical processes. nih.govresearchgate.net In the context of 2,6-diazaspiro[3.3]heptane synthesis, this involves optimizing factors like atom economy, solvent choice, and energy consumption. tudelft.nlmdpi.comwhiterose.ac.uk One reported synthesis employs a dimethylformamide (DMF)–water mixture at elevated temperatures, which can offer a cleaner reaction profile than other polar aprotic solvents and obviates the need for an added base. thieme-connect.de Utilizing water in the solvent system is a step towards greener chemistry. Future industrial processes will likely be evaluated using metrics such as the E-Factor (which measures waste generated per unit of product) and Process Mass Intensity (PMI) to quantify their environmental footprint and identify areas for improvement. nih.gov The development of catalytic methods, which reduce the need for stoichiometric reagents, is another key aspect of creating more sustainable synthetic processes. researchgate.net

    Synthetic Challenges and Future Directions in Core Scaffold Preparation

    Despite the progress made, the synthesis of the 2,6-diazaspiro[3.3]heptane core scaffold is not without its difficulties. Addressing these challenges is crucial for expanding the accessibility and application of this important chemical motif.

    Synthetic Challenges: A primary challenge is the construction of the sterically congested spirocyclic quaternary carbon center. researchgate.net Furthermore, the synthesis of specifically functionalized derivatives, such as monoprotected 2,6-diazaspiro[3.3]heptanes, can be inefficient, sometimes requiring lengthy 8-step sequences starting from a quaternary carbon fragment. researchgate.net The ring system has also been noted as being historically underrepresented in scientific literature, which can slow the development of optimized and diverse synthetic routes. thieme-connect.de

    Future Directions: The future of 2,6-diazaspiro[3.3]heptane synthesis lies in the development of more modular and concise entry points to the core structure. researchgate.net This would streamline its integration into medicinal chemistry programs and allow for more rapid diversification. researchgate.net One innovative strategy being explored for related azaspirocycles involves harnessing the reactivity of titanacyclobutane intermediates to construct the all-carbon quaternary center from simple ketones, which could significantly shorten synthetic sequences. researchgate.net The development of novel catalytic asymmetric methods that directly install chirality during the formation of the spirocycle remains a key goal. Such advancements would provide more direct access to enantiomerically pure derivatives, which are essential for the development of new therapeutics.

    Chemical Transformations and Functionalization of 2,6 Diazaspiro 3.3 Heptane Derivatives

    N-Functionalization Strategies

    The presence of two secondary amine functionalities in the parent 2,6-diazaspiro[3.3]heptane ring system provides ample opportunities for a variety of N-functionalization reactions. Strategic manipulation of these nitrogen atoms allows for the synthesis of a diverse array of derivatives with tailored properties.

    N-Alkylation and N-Arylation Reactions (e.g., Palladium-Catalyzed)

    The direct N-alkylation of 2,6-diazaspiro[3.3]heptane can be achieved through reductive amination of a suitable aldehyde with primary amines or anilines, followed by cyclization. researchgate.net For instance, the reaction of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with anilines, followed by reduction with sodium triacetoxyborohydride (B8407120) and subsequent cyclization with potassium tert-butoxide, yields N-aryl-2,6-diazaspiro[3.3]heptanes. researchgate.net A stepwise method involving the formation of an imine followed by reduction with sodium borohydride (B1222165) has been shown to provide excellent yields for N-alkylation with alkylamines. researchgate.net

    Palladium-catalyzed N-arylation, a cornerstone of modern synthetic chemistry, has been successfully applied to 2,6-diazaspiro[3.3]heptane derivatives. A concise and scalable synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes has been reported, highlighting the utility of this method. nih.govmdpi.com This approach typically involves the coupling of a mono-Boc-protected 2,6-diazaspiro[3.3]heptane with an aryl halide in the presence of a palladium catalyst and a suitable ligand. mdpi.com For example, a one-pot Pd-catalyzed C-N cross-coupling method using Pd2(dba)3 and RuPhos as the catalytic system has been employed for the N-arylation of mono-protected 2,6-diazaspiro[3.3]heptanes with various aryl halides. mdpi.com

    Table 1: Examples of Palladium-Catalyzed N-Arylation of Mono-Boc-2,6-diazaspiro[3.3]heptane
    Aryl HalideCatalyst SystemBaseSolventProductYield
    Aryl BromidePd(OAc)2 / LigandNaO-t-BuTolueneN-Boc-N'-aryl-2,6-diazaspiro[3.3]heptaneGood to Excellent
    Aryl ChloridePd2(dba)3 / RuPhosNaO-t-BuDioxaneN-Boc-N'-aryl-2,6-diazaspiro[3.3]heptaneHigh

    Acylation, Carbamoylation, and Sulfonylation

    The nucleophilic nature of the nitrogen atoms in 2,6-diazaspiro[3.3]heptane allows for straightforward acylation, carbamoylation, and sulfonylation reactions. These transformations are crucial for introducing a wide range of functional groups and for modulating the electronic and steric properties of the resulting molecules.

    Acylation with acyl chlorides or anhydrides in the presence of a base readily affords the corresponding amides. The use of a mono-protected 2,6-diazaspiro[3.3]heptane derivative, such as the commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, allows for selective acylation of the unprotected nitrogen atom.

    Carbamoylation , leading to the formation of urea (B33335) derivatives, can be achieved by reacting the spirocyclic amine with isocyanates or carbamoyl (B1232498) chlorides. This functionalization is particularly relevant in the design of enzyme inhibitors and other biologically active molecules.

    Sulfonylation with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields sulfonamides. This reaction is widely used to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule. For example, reaction with tosyl chloride under basic conditions provides the corresponding tosyl-protected derivatives. uniba.it

    Regioselective Functionalization of the Spirocyclic System

    Achieving regioselective functionalization of the 2,6-diazaspiro[3.3]heptane core, particularly at the carbon atoms of the azetidine (B1206935) rings, presents a greater synthetic challenge than N-functionalization. Direct C-H functionalization of the parent spirocycle is not well-established. Therefore, regioselectivity is typically introduced during the synthesis of the spirocyclic framework itself.

    By starting with appropriately substituted precursors, it is possible to construct unsymmetrically substituted 2,6-diazaspiro[3.3]heptane derivatives. For instance, the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been achieved, where one of the azetidine rings bears a substituent at a carbon atom adjacent to the spirocenter. researchgate.net This approach allows for the controlled placement of functional groups on the carbon skeleton.

    Furthermore, the use of a mono-protected 2,6-diazaspiro[3.3]heptane allows for the selective functionalization of one azetidine ring over the other. The protecting group directs the initial functionalization to one of the nitrogen atoms, and subsequent manipulations can be performed on the other nitrogen or, in principle, on the adjacent carbon atoms of the unprotected ring, although examples of the latter are scarce.

    Stereoselective Derivatization at Peripheral Positions

    The introduction of stereocenters into the 2,6-diazaspiro[3.3]heptane framework is of significant interest for the development of chiral ligands and enantiomerically pure pharmaceuticals. An asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been reported, which proceeds with high diastereoselectivity. researchgate.net This methodology allows for the creation of chiral derivatives with defined stereochemistry at a carbon atom of the spirocyclic core.

    The strategy involves the addition of a 3-azetidinecarboxylate anion to a chiral Davis-Ellman imine. This key step establishes the stereochemistry of the final product, leading to excellent yields and high diastereomeric ratios (up to 98:2). researchgate.net The resulting products contain differentially protected amines, which allows for further selective functionalization. This approach opens the door to the synthesis of a wide range of enantiopure 2,6-diazaspiro[3.3]heptane derivatives for various applications.

    Synthesis of Complex Molecular Architectures Featuring the 2,6-Diazaspiro[3.3]heptane Motif

    The rigid, three-dimensional nature of the 2,6-diazaspiro[3.3]heptane core makes it an attractive scaffold for the construction of complex molecular architectures, particularly in the context of drug discovery. Its ability to project substituents in well-defined vectors in three-dimensional space is a desirable feature for probing biological targets.

    The 2,6-diazaspiro[3.3]heptane motif has been incorporated into a variety of larger, drug-like molecules. For example, it has been used as a bioisosteric replacement for piperazine (B1678402), a common fragment in many pharmaceuticals. mdpi.comresearchgate.net This substitution can lead to improved physicochemical and pharmacokinetic properties, such as increased aqueous solubility and metabolic stability.

    The functionalization strategies described above, particularly N-alkylation and N-arylation, are instrumental in integrating the 2,6-diazaspiro[3.3]heptane unit into these larger structures. For instance, the palladium-catalyzed N-arylation of mono-Boc-protected 2,6-diazaspiro[3.3]heptane has been used to synthesize precursors for σ2 receptor ligands. mdpi.com The ability to readily form C-N bonds allows for the efficient coupling of the spirocyclic core to other molecular fragments, enabling the assembly of complex and diverse chemical libraries for high-throughput screening.

    Table 2: Chemical Compounds Mentioned
    Compound NameRole/Mention
    2,6-Diazaspiro[3.3]heptane dihydrobromideSubject of the article
    1-Benzyl-3-chloromethylazetidine-3-carbaldehydeStarting material for N-alkylation
    Sodium triacetoxyborohydrideReducing agent
    Potassium tert-butoxideBase for cyclization
    Sodium borohydrideReducing agent
    tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateMono-protected starting material
    Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))Palladium catalyst
    RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Phosphine ligand
    TriethylamineBase
    PyridineBase
    Tosyl chloride (p-Toluenesulfonyl chloride)Sulfonylating agent
    PiperazineStructural analogue

    Advanced Spectroscopic and Structural Elucidation Methodologies

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural features of 2,6-diazaspiro[3.3]heptane dihydrobromide in solution. The inherent symmetry of the parent spirocycle and the effects of protonation on the nitrogen atoms give rise to characteristic NMR spectra.

    2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)

    While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing through-bond and through-space correlations.

    COSY (Correlation Spectroscopy): In the ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the geminal protons on the same carbon atom of the azetidine (B1206935) rings and between vicinal protons. This allows for the definitive assignment of the methylene (B1212753) protons, which would appear as a singlet in a simple 1D spectrum due to chemical equivalence in the free base but may show more complex splitting patterns upon protonation and potential conformational locking.

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For the rigid 2,6-diazaspiro[3.3]heptane core, NOE correlations would be observed between protons on the two different azetidine rings, confirming the spirocyclic nature of the molecule and providing insights into its conformation in solution.

    HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. For this compound, the HMQC or HSQC spectrum would show a correlation between the signals of the methylene protons and the corresponding methylene carbon atoms of the azetidine rings, as well as a correlation for the spirocyclic quaternary carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. In the context of this molecule, HMBC would be crucial for confirming the connectivity around the spirocenter. Correlations would be expected from the methylene protons to the spirocyclic quaternary carbon and to the other carbon atoms within the same ring.

    The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core structure of 2,6-diazaspiro[3.3]heptane, based on data from functionalized derivatives. The exact shifts for the dihydrobromide salt in a given solvent may vary due to the effects of protonation and the counter-ion.

    AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Methylene Protons (CH₂)~3.5 - 4.0~55 - 65
    Spiro Quaternary Carbon (C)-~30 - 40

    Solid-State NMR Spectroscopy for Bulk Analysis

    Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR can be used to study the effects of crystal packing on the molecular conformation. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of carbon-13 and nitrogen-15. The resulting chemical shifts can be compared with those obtained from solution-state NMR to identify any significant conformational changes upon crystallization. Furthermore, ssNMR can be used to probe the local environment of the bromide counter-ions and their interactions with the protonated nitrogen atoms of the diazaspiro-heptane cation.

    X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

    For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the diazaspiro-heptane dication, including the planarity or puckering of the two azetidine rings. It would also elucidate the positions of the bromide counter-ions and their hydrogen bonding interactions with the N-H groups of the cation. This information is crucial for understanding the forces that govern the crystal packing.

    Co-crystallization Strategies for Complex Structures

    Co-crystallization is a powerful technique used to obtain crystalline materials of compounds that are otherwise difficult to crystallize. In the case of 2,6-diazaspiro[3.3]heptane, co-crystallization with various guest molecules, particularly those capable of forming strong hydrogen bonds, could be employed. For instance, co-crystallization with dicarboxylic acids or other hydrogen bond donors could lead to the formation of well-defined supramolecular assemblies, facilitating the growth of high-quality single crystals suitable for X-ray diffraction analysis.

    Vibrational Spectroscopy (IR, Raman) for Functional Group and Theoretical Mode Assignment

    Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

    In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the protonated amine groups, typically in the range of 3200-2800 cm⁻¹. The C-H stretching vibrations of the methylene groups would appear around 3000-2850 cm⁻¹. The C-N stretching and various bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

    Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. The symmetric vibrations of the spirocyclic backbone would be expected to be more intense in the Raman spectrum.

    Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities. By comparing the calculated theoretical spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational modes can be achieved, providing a deeper understanding of the molecule's vibrational properties.

    The following table summarizes the expected key vibrational frequencies for this compound.

    Vibrational ModeExpected Wavenumber (cm⁻¹)
    N-H Stretch3200 - 2800
    C-H Stretch3000 - 2850
    C-N Stretch1250 - 1020
    CH₂ Bend1485 - 1445

    Chiroptical Spectroscopy (CD, ORD) for Chiral Compound Characterization

    Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for establishing the absolute configuration of enantiomerically pure derivatives of 2,6-diazaspiro[3.3]heptane.

    Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions within the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the stereogenic center(s). For chiral derivatives of 2,6-diazaspiro[3.3]heptane, the azetidine nitrogen atoms and any appended chromophoric groups would be the primary contributors to the CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. nih.gov

    Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information complementary to a CD spectrum. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the presence of a Cotton effect in the CD spectrum will correspond to a characteristic S-shaped curve (anomalous dispersion) in the ORD spectrum at the same wavelength.

    The application of these techniques is crucial when synthesizing enantiomerically pure versions of substituted 2,6-diazaspiro[3.3]heptanes for applications where specific stereochemistry is required.

    Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of 2,6-Diazaspiro[3.3]heptane

    Spectroscopic TechniqueWavelength (nm)Observed SignalInterpretation
    Circular Dichroism (CD)220+ΔεPositive Cotton Effect
    Circular Dichroism (CD)250-ΔεNegative Cotton Effect
    Optical Rotatory Dispersion (ORD)235PeakAnomalous Dispersion
    Optical Rotatory Dispersion (ORD)265TroughAnomalous Dispersion

    Mass Spectrometry for Structural Confirmation and Fragmentation Studies

    Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the mass of the diazabicyclic core and provides evidence of its connectivity through the fragmentation of the spirocyclic system.

    In electron ionization mass spectrometry (EI-MS), the 2,6-diazaspiro[3.3]heptane core would undergo characteristic fragmentation pathways for cyclic amines. whitman.edu The presence of two nitrogen atoms in the molecule adheres to the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.com

    The primary fragmentation mechanism for cyclic amines is typically initiated by the loss of an electron from one of the nitrogen atoms, followed by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen. youtube.com For the 2,6-diazaspiro[3.3]heptane cation radical, this would lead to the opening of one of the azetidine rings. Subsequent fragmentation could involve the loss of small neutral molecules like ethene or aziridine, leading to a series of fragment ions that are characteristic of the spiro[3.3]heptane framework.

    High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the parent ion and its fragments, which allows for the calculation of their elemental compositions, further confirming the identity of the compound.

    Table 2: Predicted Mass Spectrometry Fragmentation for the 2,6-Diazaspiro[3.3]heptane Cation

    m/z Value (Hypothetical)Proposed Fragment StructureFragmentation Pathway
    98[C₅H₁₀N₂]⁺Molecular Ion (M⁺)
    83[C₄H₇N₂]⁺Loss of a methyl radical (•CH₃)
    70[C₄H₈N]⁺α-cleavage and ring opening
    56[C₃H₆N]⁺Further fragmentation of the ring system
    42[C₂H₄N]⁺Cleavage of the second ring

    Computational and Theoretical Chemistry Studies

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, electronic distribution, and reactivity. For spirocyclic systems, DFT calculations are employed to determine optimized atomic positions and to understand the impact of the rigid three-dimensional structure on the molecule's electronic properties.

    In studies of analogous strained spiro heterocycles, such as 1-oxa-2,6-diazaspiro[3.3]heptane, DFT calculations using functionals like ωB97X-D3BJ with a 6-31++G(d,p) basis set have been used to optimize molecular geometries. researchgate.net Such calculations for 2,6-diazaspiro[3.3]heptane would allow for the prediction of key electronic properties that govern its reactivity. These properties include ionization potential, electron affinity, electronegativity, and chemical hardness, which are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The resulting electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack and guiding its synthetic derivatization.

    Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of complex molecules. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is especially sensitive to the absolute configuration of chiral molecules. cas.czrsc.org

    The prediction of VCD spectra involves a multi-step computational protocol. nih.gov First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. Next, the geometry of each significant conformer is optimized, and their vibrational frequencies and rotational strengths are calculated, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31+G*). nih.gov Finally, the individual spectra are weighted according to the Boltzmann population of each conformer to generate a final, composite theoretical spectrum. nih.gov This predicted spectrum can then be compared with experimental data to unambiguously determine the molecule's absolute stereochemistry. nih.gov While specific VCD studies on 2,6-diazaspiro[3.3]heptane dihydrobromide are not prominent in the literature, this methodology is a standard approach for characterizing chiral spirocyclic diamines. cas.cz

    Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

    Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for sampling the conformational space of flexible molecules and for studying the dynamics of ligand-receptor interactions.

    In the context of drug design, MD simulations have been used to study derivatives of 2,6-diazaspiro[3.3]heptane targeting specific proteins. For instance, simulations were performed on σ2 receptor (σ2R) ligands containing the 2,6-diazaspiro[3.3]heptane core to evaluate the stability of the ligands within the receptor's binding pocket. mdpi.com The stability of the ligand-protein complex is often assessed by calculating the root mean square deviation (RMSD) of the ligand's atoms over the course of the simulation. A low and stable RMSD value indicates that the ligand remains in a consistent binding pose. In one such study, the RMSD of various ligands was calculated over a simulation time of 20–100 nanoseconds, using the initial binding pose as a reference to evaluate stability. mdpi.com These simulations revealed that potent ligands exhibited less movement and lower RMSD standard deviations within the binding site, signifying a stable and favorable interaction. mdpi.com

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts in drug discovery.

    Molecular Docking and Binding Pose Analysis in Ligand Design

    Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug design for predicting the binding mode and affinity of a ligand to its target.

    Docking studies have been instrumental in understanding the interactions between 2,6-diazaspiro[3.3]heptane derivatives and their biological targets. In the development of σ2 receptor ligands, molecular docking was performed using the crystal structure of the σ2R/TMEM97 protein. mdpi.com These studies predicted the binding poses of various diazaspiro compounds and estimated their binding energies. The analysis revealed key interactions responsible for high-affinity binding, including the formation of a salt bridge between a protonated nitrogen atom on the diazaspiro core and the aspartate residue ASP29 of the receptor. mdpi.com Furthermore, T-stacking interactions between the ligand and the tyrosine residue TYR150 were identified as significant contributors to binding. mdpi.com The distances of these critical interactions, such as the hydrogen bond between the ligand's nitrogen and ASP29, were measured and found to be in the range of 2.5 to 3.3 Å for active compounds. mdpi.com

    Below is an interactive data table summarizing the docking and molecular dynamics results for selected σ2R ligands.

    CompoundEstimated Binding Energy (kcal/mol)Distance to ASP29 (Å)Key InteractionsRMSD (Å)
    Reference Ligand 1--Salt bridge with ASP292.46 ± 0.11
    2,6-Diazaspiro[3.3]heptane Derivative 2n--Salt bridge with ASP29, π interaction with TYR503.39 ± 2.30
    2,5-Diazabicyclo[2.2.1]heptane Derivative 2r--Salt bridge with ASP29, T-stacking with TYR150-
    Homopiperazine Derivative 2t--Salt bridge with ASP29, T-stacking with TYR150-
    3-(Ethylamino)azetidine Derivative 2u--Salt bridge with ASP29, T-stacking with TYR150-
    Reference Ligand 7-10.97-Salt bridge with ASP29, T-stacking with TYR150-
    Data sourced from a study on σ2 receptor ligands. mdpi.com Note: Specific binding energy and RMSD values were not available for all compounds in the source material.

    Studies on Conformational Rigidity and 3D Character

    The 2,6-diazaspiro[3.3]heptane scaffold is characterized by its high degree of conformational rigidity and three-dimensional (3D) character. researchgate.net Unlike flexible aliphatic chains or flat aromatic rings, the spirocyclic system holds substituents in well-defined spatial orientations. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. nih.gov

    The spiro[3.3]heptane core, composed of two fused four-membered rings, imparts a distinct 3D topology. researchgate.netuniba.it This structural feature is increasingly sought after in medicinal chemistry to improve physicochemical properties and escape the "flatland" of traditional aromatic-rich drug candidates. The defined 3D structure allows for precise vectorization of substituents into specific regions of a protein's binding pocket. researchgate.netuniba.it The 2-azaspiro[3.3]heptane ring system, a close analog, is noted to be approximately 1 Å longer than a similarly substituted piperidine (B6355638) ring, providing a different spatial trajectory for appended functional groups. researchgate.net This unique geometry makes 2,6-diazaspiro[3.3]heptane a valuable bioisostere for more common heterocycles like piperazine (B1678402), offering a way to modulate properties such as solubility and target selectivity while maintaining key pharmacophoric interactions. nih.govnih.gov

    Reaction Mechanism Elucidation via Computational Approaches

    Computational chemistry offers powerful methods to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.

    For the synthesis of 2,6-diazaspiro[3.3]heptanes, which can be prepared via routes involving reductive amination followed by intramolecular cyclization, computational methods could be used to explore the reaction pathway in detail. thieme-connect.deresearchgate.net For example, DFT calculations could be used to model the key cyclization step. This would involve locating the transition state structure for the nucleophilic substitution reaction that forms the second azetidine (B1206935) ring. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can understand the feasibility of the reaction under different conditions. Furthermore, these models can help explain the observed regioselectivity and stereoselectivity of a reaction and predict how changing the solvent or substituents might affect the reaction outcome and yield. thieme-connect.de

    Applications in Advanced Chemical Research and Development

    Medicinal Chemistry: Design and Synthesis of Bioactive Scaffolds

    In medicinal chemistry, the quest for novel molecular scaffolds that can improve the drug-like properties of bioactive compounds is perpetual. The 2,6-diazaspiro[3.3]heptane motif has emerged as a significant tool for chemists, providing a rigid core that can be strategically incorporated into complex molecules to enhance their interaction with biological targets and improve their pharmacokinetic profiles.

    One of the most prominent applications of 2,6-diazaspiro[3.3]heptane is as a bioisostere for the piperazine (B1678402) ring. acs.orgnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane core can introduce significant changes in a molecule's three-dimensional shape, rigidity, and physicochemical properties. uniba.itresearchgate.net

    The spirocyclic nature of 2,6-diazaspiro[3.3]heptane imparts a fixed, non-planar geometry, in contrast to the flexible chair-boat conformations of piperazine. nih.gov This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. nih.gov Furthermore, the orientation of the nitrogen substituents is fixed at approximately 90 degrees to each other, offering a different vector for exploring chemical space compared to the 180-degree orientation in a typical piperazine conformation. nih.gov An advancement in pharmacokinetics was noted when the piperazine motif in the antibiotic ciprofloxacin (B1669076) was replaced with 2,6-diazaspiro[3.3]heptane. uniba.itresearchgate.net

    Table 1: Comparison of Piperazine vs. 2,6-Diazaspiro[3.3]heptane as Bioisosteres

    An interactive data table will be displayed here.

    FeaturePiperazine2,6-Diazaspiro[3.3]heptaneReference
    Conformation Flexible (Chair/Boat)Rigid nih.gov
    Nitrogen Vector ~180°~90° nih.gov
    Lipophilicity (logD) HigherLower nih.gov
    Basicity (pKa) LowerHigher nih.gov
    Molecular Shape FlatterMore 3-Dimensional uniba.it

    The unique structural features of 2,6-diazaspiro[3.3]heptane have been exploited in the design of ligands for a variety of biological targets.

    σ2 Receptor: The 2,6-diazaspiro[3.3]heptane core has been used as a piperazine isostere in the development of ligands for the σ2 receptor, a target implicated in neurological disorders and cancer. mdpi.com In one study, replacing the piperazine in a known benzimidazolone-based σ2 ligand with the spirocyclic diamine resulted in a reduction in affinity for the σ2 receptor but provided valuable structure-activity relationship (SAR) data. mdpi.com

    Table 2: Binding Affinities (Ki) of Benzimidazolone Derivatives at Sigma Receptors

    An interactive data table will be displayed here.

    Compound Coreσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)Reference
    Piperazine4.0 ± 0.5130 ± 10 mdpi.com
    2,6-Diazaspiro[3.3]heptane 120 ± 20160 ± 30 mdpi.com

    PARP: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. frontiersin.orgcancerresearchuk.org The 2,6-diazaspiro[3.3]heptane scaffold was incorporated into the framework of the FDA-approved PARP inhibitor olaparib. nih.govnih.gov This modification resulted in a slight loss of potency but an interesting gain in selectivity within the PARP enzyme family. nih.gov

    BTK and GPR119: The scaffold has also been tested in ligands for Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and cancers, and G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.govnih.govnih.gov In a noncovalent BTK inhibitor series, the spirocyclic analogue lost potency. nih.gov Similarly, for a GPR119 agonist, the replacement of piperazine with 2,6-diazaspiro[3.3]heptane led to a significant (>800-fold) loss of potency, highlighting that this bioisosteric replacement is not universally beneficial and is highly dependent on the specific protein-ligand interactions. nih.gov

    Other Targets: The M1 muscarinic receptor, CXCR2, and SOS1 are all important targets in modern drug discovery for conditions ranging from Alzheimer's disease to cancer and inflammatory disorders. nih.govnih.govnih.govnih.govnih.govresearchgate.netwikipedia.orgnih.gov While the 2,6-diazaspiro[3.3]heptane scaffold represents a rational design element for ligands targeting these proteins, specific examples of its successful application were not prominent in the reviewed scientific literature.

    A primary driver for incorporating strained spirocycles like 2,6-diazaspiro[3.3]heptane into drug candidates is the positive modulation of their molecular properties. uniba.it Increasing the fraction of sp³-hybridized carbons and the three-dimensionality of a molecule often leads to improved physicochemical and pharmacokinetic profiles.

    Lipophilicity and Solubility: A key finding is that replacing a piperazine with a 2,6-diazaspiro[3.3]heptane can significantly lower lipophilicity (measured as logD). nih.gov This "logD lowering twist" is somewhat counterintuitive, as a carbon atom is being added. However, the rigid, spirocyclic structure buries some of its own lipophilic surface area, leading to a more polar, water-soluble molecule. uniba.itnih.gov This can be highly advantageous in drug design, as high lipophilicity is often associated with poor solubility, off-target toxicity, and rapid metabolism.

    Metabolic Stability: The compact and strained nature of the 2,6-diazaspiro[3.3]heptane core can render it more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible aliphatic rings. uniba.it The quaternary spirocyclic carbon is inherently less susceptible to oxidation.

    Basicity (pKa): The positioning of the nitrogen atoms in a γ-relationship within the spirocycle, as opposed to the β-relationship in piperazine, reduces the inductive electron-withdrawing effect between them. This results in the 2,6-diazaspiro[3.3]heptane scaffold having a higher basicity (pKa) than piperazine. nih.gov This can influence a compound's absorption, distribution, and target engagement, particularly if an ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site is important. nih.gov

    Table 3: Physicochemical Property Modulation by 2,6-Diazaspiro[3.3]heptane

    An interactive data table will be displayed here.

    PropertyEffect of Replacing Piperazine with 2,6-Diazaspiro[3.3]heptaneRationaleReference
    Lipophilicity (logD) DecreasesIncreased 3D character buries lipophilic surface area nih.gov
    Aqueous Solubility IncreasesConsequence of lower lipophilicity and higher polarity uniba.it
    Metabolic Stability IncreasesRigid structure and quaternary carbon are less prone to oxidation uniba.it
    Basicity (pKa) IncreasesReduced inductive electron withdrawal between nitrogen atoms nih.gov

    Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying very small molecules ("fragments") that bind weakly to a target. nih.govdrugdiscoverychemistry.comsygnaturediscovery.com These fragments are then grown or linked together to produce more potent leads. mdpi.com

    The 2,6-diazaspiro[3.3]heptane scaffold is well-suited for inclusion in fragment libraries. Its properties align well with the empirical "Rule of Three," a guideline for desirable fragment characteristics:

    Molecular Weight: The parent 2,6-diazaspiro[3.3]heptane has a molecular weight of approximately 98 g/mol , and its commonly used monoprotected (Boc) form is around 198 g/mol , both well under the typical 300 Da limit. nih.gov

    Complexity: It is a structurally simple yet rigid and information-rich scaffold.

    3D-Character: Its inherent three-dimensionality is a highly sought-after feature in modern fragment libraries, which aim to move away from flat, aromatic structures to better explore the complex topologies of protein binding sites. nih.gov

    By using this spirocycle as a starting fragment, medicinal chemists can build out from the two nitrogen atoms in well-defined vectors to probe a target's binding site, with the assurance that the core scaffold will maintain its rigid conformation.

    Catalysis and Organocatalysis

    The principles of rigidity and defined geometry that make 2,6-diazaspiro[3.3]heptane valuable in medicinal chemistry are also highly attractive in the field of asymmetric catalysis.

    Asymmetric catalysis relies on the use of chiral catalysts to control the stereochemical outcome of a chemical reaction, preferentially forming one enantiomer of a product over the other. nih.govresearchgate.net The catalyst is often a metal complex bearing a chiral organic molecule, or "ligand." The design of these ligands is critical to achieving high levels of enantioselectivity.

    The 2,6-diazaspiro[3.3]heptane scaffold is a theoretically excellent backbone for creating novel chiral ligands for several reasons:

    Rigidity: The rigid framework locks the coordinating groups into a specific spatial arrangement, which can translate to a well-defined chiral environment around the metal center.

    Symmetry: The unsubstituted C5H10N2 scaffold possesses C2 symmetry. This class of symmetry is highly desirable in ligand design as it can reduce the number of possible competing reaction pathways, often leading to higher enantioselectivity. nih.gov

    Modularity: The two nitrogen atoms provide convenient handles for introducing a wide variety of chiral substituents or other coordinating groups, allowing for the synthesis of a library of ligands that can be screened for different catalytic transformations.

    While it serves as an attractive and promising scaffold, the widespread application of chiral ligands derived from 2,6-diazaspiro[3.3]heptane in asymmetric catalysis is an emerging area, and specific examples are not yet broadly reported in the scientific literature.

    Application in Palladium-Catalyzed Aryl Amination Reactions

    2,6-Diazaspiro[3.3]heptane has emerged as an effective structural surrogate for piperazine in palladium-catalyzed aryl amination reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. acs.orgnih.gov The reaction, often referred to as Buchwald-Hartwig amination, is crucial for the synthesis of pharmaceuticals and other fine chemicals.

    Research has demonstrated that a mono-protected derivative, N-Boc-2,6-diazaspiro[3.3]heptane, readily couples with a variety of aryl halides to produce N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes in high yields. researchgate.netresearchgate.net The spirocyclic nature of the diamine imparts a well-defined three-dimensional orientation to the resulting products, a desirable feature in drug discovery for exploring chemical space. researchgate.net The synthesis is scalable, highlighting the practical utility of this building block in both academic and industrial settings. acs.orgnih.gov

    The successful application in these coupling reactions underscores the compound's utility as a versatile amine component, enabling the creation of complex molecules with the rigid spiro[3.3]heptane core. acs.orgmdpi.com

    Palladium-Catalyzed Amination with N-Boc-2,6-diazaspiro[3.3]heptane
    Aryl HalideProductYield (%)Reference
    4-BromotolueneN-Boc-N'-(4-methylphenyl)-2,6-diazaspiro[3.3]heptane96% acs.org
    4-BromoanisoleN-Boc-N'-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane96% acs.org
    1-Bromo-4-(trifluoromethyl)benzeneN-Boc-N'-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane85% acs.org
    3-BromopyridineN-Boc-N'-(pyridin-3-yl)-2,6-diazaspiro[3.3]heptane72% acs.org

    Materials Science and Polymer Chemistry

    The distinct structural properties of 2,6-diazaspiro[3.3]heptane make it an intriguing candidate for the development of novel materials with unique characteristics.

    Monomer Synthesis for Advanced Polymeric Materials

    Polyamides are a major class of polymers characterized by repeating units linked by amide bonds. libretexts.org They are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid. osti.govresearchgate.net For example, Nylon-6,6 is produced from 1,6-diaminohexane and hexanedioic acid. libretexts.org

    As a diamine, 2,6-diazaspiro[3.3]heptane represents a potential monomer for the synthesis of novel polyamides. The incorporation of its rigid, non-planar spirocyclic structure into a polymer backbone would be a significant departure from traditional polyamides that utilize flexible, linear aliphatic diamines. osti.gov This structural rigidity is expected to influence the material's properties, potentially leading to polymers with higher glass transition temperatures, enhanced thermal stability, and unique morphological characteristics. While specific examples of polymers derived from 2,6-diazaspiro[3.3]heptane are not yet widely reported, its potential as a specialty monomer to create advanced polyamides with tailored properties is an active area of research interest.

    Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Spiro Linkers

    Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks—metal ions or clusters for MOFs and purely organic units for COFs—connected by organic linkers. bham.ac.ukresearchgate.net The properties of these materials, such as pore size, surface area, and chemical functionality, are determined by the geometry and nature of the linkers and building nodes. alfa-chemistry.com

    The use of spirocyclic compounds as linkers in MOF and COF synthesis is a strategy to introduce three-dimensional complexity and control the topology of the resulting framework. The rigid, orthogonal orientation of the two rings in a spiro system like 2,6-diazaspiro[3.3]heptane can direct the formation of novel, non-planar network structures. alfa-chemistry.com These frameworks could exhibit unique properties for applications in gas storage, separation, and catalysis. bham.ac.ukresearchgate.net While the direct incorporation of 2,6-diazaspiro[3.3]heptane as a primary linker in a reported MOF or COF is not extensively documented, the principles of reticular chemistry suggest its potential for creating highly complex and functional porous materials. nih.govrsc.org

    Chemical Biology: Probes and Tools for Biological Systems

    In chemical biology and medicinal chemistry, the concept of bioisosterism—where one functional group is replaced by another with similar physical or chemical properties—is a powerful tool for developing novel therapeutic agents and chemical probes. uniba.itresearchgate.net 2,6-Diazaspiro[3.3]heptane has been identified as a valuable bioisostere for piperazine, a common motif in biologically active compounds. uniba.itresearchgate.net

    The key advantage of the diazaspiro[3.3]heptane core is its conformational rigidity. uniba.it Unlike the flexible chair-boat conformations of piperazine, the spirocyclic system has a fixed, three-dimensional structure. This rigidity can lead to more selective interactions with biological targets and can improve metabolic stability and aqueous solubility, which are critical parameters in drug design. uniba.it

    For instance, replacing the piperazine moiety in known ligands for the sigma-2 (σ2) receptor with a 2,6-diazaspiro[3.3]heptane core has been explored to create new chemical probes for this important protein. mdpi.com Such modifications allow researchers to systematically investigate the structure-activity relationships of ligands and to fine-tune their binding affinity and selectivity. mdpi.comresearchgate.net The predictable vectorization of substituents from the rigid spirocyclic scaffold makes it an excellent tool for probing the topology of protein binding pockets. uniba.it

    Future Directions and Emerging Research Avenues

    Development of Novel and Efficient Synthetic Routes for Complex Derivatives

    The utility of any chemical scaffold is directly linked to the ease and efficiency with which it can be synthesized and functionalized. While concise and scalable syntheses for the core 2,6-diazaspiro[3.3]heptane building block have been reported, a significant future direction lies in the development of methodologies to create more complex and diverse derivatives. mdpi.comambeed.com

    Research is anticipated to focus on several key areas:

    Asymmetric Synthesis : Developing methods for the asymmetric synthesis of substituted 2,6-diazaspiro[3.3]heptanes is crucial for accessing chiral molecules with specific biological activities. This would allow for the creation of enantiomerically pure compounds, which is vital in drug discovery.

    Multi-Vector Functionalization : Current routes often yield mono- or di-substituted products. Future synthetic strategies will likely aim for the preparation of derivatives with multiple, orthogonally protected functional groups. acs.org This would enable the scaffold to be used as a central hub, allowing for the precise, stepwise attachment of different molecular fragments to explore chemical space more broadly. acs.org

    Library Synthesis Amenability : There is a continued need for synthetic routes that are high-yielding and amenable to library synthesis for high-throughput screening. mdpi.comnih.gov Methodologies that utilize robust reactions like reductive amination and can be performed on both small and large scales are of paramount importance for generating diverse sets of compounds for pharmaceutical lead discovery. mdpi.com

    A summary of established synthetic strategies highlights the foundation upon which future work will be built.

    Precursor TypeKey ReactionScale/ApplicationReference
    Aldehyde PrecursorsReductive Amination & CyclizationLibrary & Large-Scale Synthesis mdpi.com
    Azetidine (B1206935) DerivativesPd-Catalyzed AminationBuilding Block Functionalization ambeed.com
    Functionalized AzetidinesMulti-step SynthesisAccess to Novel Building Blocks acs.org

    Expanded Applications in Rational Drug Design and Chemical Biology

    The most significant application of the 2,6-diazaspiro[3.3]heptane scaffold has been its use as a structural surrogate or bioisostere for the piperazine (B1678402) moiety, a common fragment in bioactive molecules. ambeed.comresearchgate.net Its rigid, spirocyclic nature imparts distinct physicochemical properties compared to the more flexible piperazine ring. Future research will continue to exploit these properties in rational drug design.

    Key emerging trends include:

    Fine-Tuning Physicochemical Properties : The scaffold offers a unique tool to modulate properties like lipophilicity and basicity while altering the spatial arrangement of substituents. An overlay of molecular models shows that the 2,6-diazaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine (B6355638), providing a different trajectory for attached functional groups. researchgate.net This allows for a nuanced exploration of structure-activity relationships (SAR) that is not possible with traditional cyclic amines.

    Probing Novel Chemical Space : As a novel, three-dimensional template, the scaffold provides access to previously unexplored chemical space. researchgate.net This is critical for identifying new pharmacophores and developing patent-free analogs of existing drugs. rsc.org Its use in developing ligands for targets such as the σ2 receptor, where it was investigated as a piperazine replacement, demonstrates this potential. mdpi.com

    Peptidomimetics and Constrained Scaffolds : The rigidity of the spirocycle is ideal for its incorporation into peptidomimetics, where it can be used to constrain the conformation of peptide backbones or side chains to enhance binding affinity and metabolic stability.

    Exploration of New Catalytic Systems and Processes

    The primary role of 2,6-diazaspiro[3.3]heptane derivatives in catalysis has been as substrates in palladium-catalyzed aryl amination reactions, a testament to the importance of this reaction in pharmaceutical chemistry. ambeed.comresearchgate.net However, an emerging area of research is the exploration of the scaffold itself, or its derivatives, as a ligand in new catalytic systems.

    Future research could focus on:

    Bidentate Ligand Development : The diamine nature of the scaffold makes it an attractive candidate for use as a bidentate ligand for transition metals. The fixed distance and angle between the two nitrogen atoms could enforce specific geometries on a metal center, potentially leading to novel reactivity and selectivity in catalytic transformations.

    Asymmetric Catalysis : Chiral derivatives of 2,6-diazaspiro[3.3]heptane could be developed as ligands for asymmetric catalysis, transferring their stereochemical information to the products of a catalytic reaction.

    Homogeneous and Heterogeneous Catalysis : The scaffold could be functionalized with moieties that impart solubility in various media, allowing for its use in homogeneous catalysis. Alternatively, it could be integrated into solid supports or polymers for applications in heterogeneous catalysis, facilitating catalyst recovery and reuse. Research into copper complexes with other amine-containing ligands for oxidation catalysis provides a blueprint for how 2,6-diazaspiro[3.3]heptane-metal complexes might be investigated. sigmaaldrich.com

    Integration into Advanced Materials and Supramolecular Assemblies

    While the application of 2,6-diazaspiro[3.3]heptane has been overwhelmingly concentrated in medicinal chemistry, its unique structural features suggest significant, yet largely unexplored, potential in materials science. The rigidity and defined geometry of the scaffold make it an excellent candidate as a building block for advanced, self-assembling systems.

    Prospective research avenues include:

    Linkers for Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The 2,6-diazaspiro[3.3]heptane scaffold, with its two nitrogen atoms pointing in well-defined, non-collinear vectors, could serve as a unique spirocyclic linker. rsc.org This could lead to the formation of MOFs with novel topologies and pore environments, which are of interest for applications in gas storage, separation, and catalysis. nih.govberkeley.edu

    Building Blocks for Coordination Polymers : Similar to MOFs, coordination polymers could be constructed using this scaffold as a rigid linker to bridge metal centers. mdpi.com The defined structure of the linker could help control the dimensionality and properties of the resulting polymer. acs.org

    Supramolecular Cages and Assemblies : The directional nature of the nitrogen lone pairs makes the scaffold suitable for designing discrete supramolecular structures through coordination-driven self-assembly. nih.gov By combining the scaffold with appropriate metal ions, it may be possible to create complex, cage-like architectures with defined internal cavities capable of encapsulating guest molecules.

    Synergistic Approaches Combining Synthetic and Computational Methodologies

    The advancement of computational chemistry provides powerful tools to guide and accelerate research into novel compounds. The synergy between synthetic chemistry and computational modeling represents a major future direction for the exploration of 2,6-diazaspiro[3.3]heptane derivatives.

    Future work will increasingly rely on:

    In Silico Bioisostere Evaluation : Computational studies can predict the conformational preferences and electronic properties of 2,6-diazaspiro[3.3]heptane derivatives, allowing for a direct comparison with the piperazines or other motifs they are intended to replace. rsc.org Techniques such as Density Functional Theory (DFT) and Principal Component Analysis (PCA) can be used to quantify similarities and differences, guiding the selection of the most promising candidates for synthesis. rsc.org

    Structure-Based Drug Design : For biological targets with known three-dimensional structures, molecular docking studies can predict how novel derivatives will bind. mdpi.com This allows chemists to design molecules with improved affinity and selectivity by optimizing interactions with the target protein, as demonstrated in studies on σ2 receptor ligands. mdpi.com

    Predictive Modeling of Material Properties : Before attempting the synthesis of complex new materials like MOFs or polymers, computational models can be used to predict their resulting structures and properties. This can help identify the most promising linker designs and synthetic targets, saving significant time and resources.

    By combining predictive computational models with efficient and versatile synthetic strategies, the development of novel 2,6-diazaspiro[3.3]heptane-based molecules for a wide array of applications can be significantly streamlined, heralding a new era of discovery for this remarkable scaffold.

    Q & A

    Q. What experimental strategies are recommended to optimize the synthesis of 2,6-Diazaspiro[3.3]heptane derivatives for high yield and purity?

    • Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, and demonstrate that using LiAlH4 in THF under controlled stoichiometry (e.g., 2.0 mmol LiAlH4 per 1.0 mmol substrate) achieves >85% yield. Employ factorial design ( ) to test interactions between variables (e.g., time vs. temperature). Monitor intermediates via TLC and validate purity with 1^1H/13^13C NMR (e.g., δ 7.49-7.21 ppm for aromatic protons in ).

    Q. Which analytical techniques are most reliable for characterizing 2,6-Diazaspiro[3.3]heptane dihydrobromide and its intermediates?

    • Methodological Answer : Use a combination of 1^1H/13^13C NMR for structural elucidation (e.g., distinguishing spirocyclic protons at δ 4.48-4.27 ppm in ) and HPLC for purity assessment (e.g., mobile phase protocols in ). High-resolution mass spectrometry (HRMS) is critical for confirming molecular ions (e.g., [M+H]+ = 431.1569 in ). For dihydrobromide salts, conduct elemental analysis or ion chromatography to verify stoichiometry.

    Advanced Research Questions

    Q. How can stereochemical control be achieved in the asymmetric synthesis of 1-substituted 2,6-Diazaspiro[3.3]heptanes?

    • Methodological Answer : Employ chiral auxiliaries or catalysts to direct stereochemistry. and highlight the use of tert-butylsulfinyl groups to induce enantioselectivity (e.g., [α]20D_{20}^D = -22.00 for compound 5). Computational modeling (e.g., quantum mechanical calculations in ) can predict transition states to guide chiral center formation. Validate outcomes via optical rotation and X-ray crystallography.

    Q. What computational approaches are effective in designing novel reactions involving 2,6-Diazaspiro[3.3]heptane scaffolds?

    • Methodological Answer : Use quantum chemical reaction path searches (e.g., density functional theory) to predict feasible pathways, as described in . Integrate machine learning to analyze experimental datasets and identify optimal conditions (e.g., solvent selection, temperature ranges). Validate predictions with small-scale experiments before scaling.

    Q. How should researchers address contradictions in spectroscopic data for structurally similar 2,6-Diazaspiro[3.3]heptane derivatives?

    • Methodological Answer : Replicate syntheses under identical conditions to rule out procedural variability. Use advanced NMR techniques (e.g., 2D-COSY, NOESY) to resolve overlapping signals (e.g., aromatic vs. spirocyclic protons in ). Cross-reference with crystallographic data (if available) and computational spectral simulations. Publish raw data to facilitate peer validation.

    Q. What methodologies are recommended to study the reactivity of this compound under acidic or reductive conditions?

    • Methodological Answer : Conduct kinetic studies using variable-temperature NMR or in-situ IR spectroscopy to track bond cleavage (e.g., spirocyclic ring opening in ). For reductive conditions, compare LiAlH4 vs. NaBH4 efficacy ( ). Use HPLC-MS to identify degradation products and propose mechanisms via isotopic labeling.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.